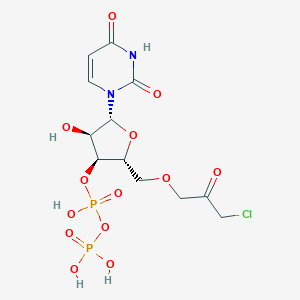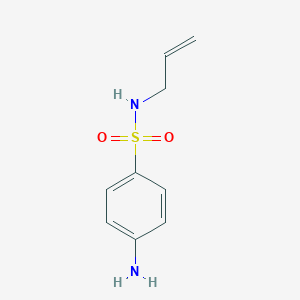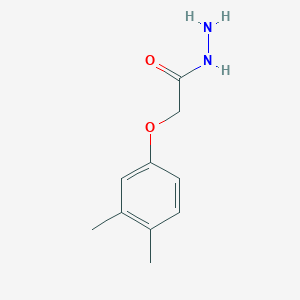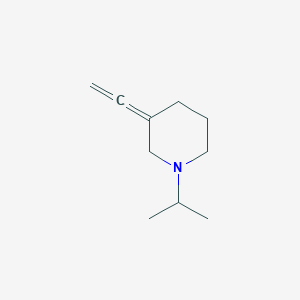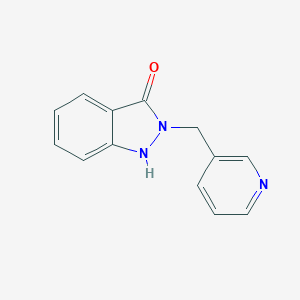
1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El cloruro de carcainio se sintetiza a través de la cuaternización de la lidocaína. El proceso implica la reacción de la lidocaína con un agente alquilante, como el cloruro de metilo, en condiciones controladas para formar el compuesto de amonio cuaternario .
Métodos de Producción Industrial
La producción industrial del cloruro de carcainio sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El compuesto se purifica típicamente mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
El cloruro de carcainio experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: El cloruro de carcainio se puede reducir a su forma de amina primaria usando agentes reductores.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el ion cloruro es reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como iones hidróxido (OH-) o aminas en reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados oxidados del cloruro de carcainio.
Reducción: Derivados de amina primaria.
Sustitución: Varios compuestos de amonio cuaternario sustituidos.
Aplicaciones Científicas De Investigación
El cloruro de carcainio tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en la síntesis orgánica y como compuesto modelo para estudiar las sales de amonio cuaternarias.
Biología: Investigado por sus efectos sobre los procesos celulares y los canales iónicos.
Medicina: Estudiado por sus propiedades antitusivas y aplicaciones terapéuticas potenciales en el tratamiento de la tos crónica y las neumonías intersticiales idiopáticas
Industria: Utilizado en la formulación de antitusivos y otros productos farmacéuticos.
Mecanismo De Acción
El cloruro de carcainio ejerce sus efectos inhibiendo el reflejo de la tos. Actúa sobre objetivos moleculares específicos, incluidos los canales iónicos y los receptores en el tracto respiratorio. El mecanismo de acción del compuesto es distinto del de la lidocaína, ya que no depende de las propiedades anestésicas locales sino de la modulación de las vías neuronales involucradas en el reflejo de la tos .
Comparación Con Compuestos Similares
El cloruro de carcainio es único en comparación con otros compuestos de amonio cuaternario debido a sus propiedades antitusivas específicas. Compuestos similares incluyen:
Lidocaína: Un anestésico local con diferentes mecanismos de acción.
Cloruro de benzalconio: Un compuesto de amonio cuaternario utilizado como desinfectante.
Cloruro de cetilpiridinio: Otro compuesto de amonio cuaternario con propiedades antisépticas
El cloruro de carcainio se destaca por su aplicación específica en la supresión de la tos y su mecanismo de acción distinto .
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDZLTHRJVBKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246417 | |
| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-57-9 | |
| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
